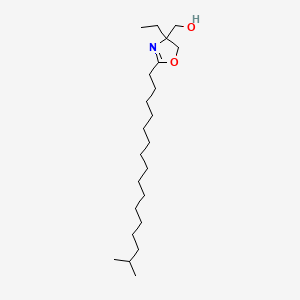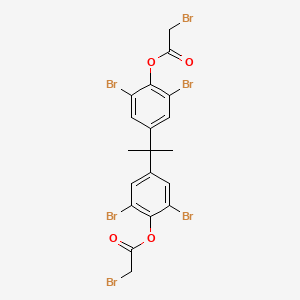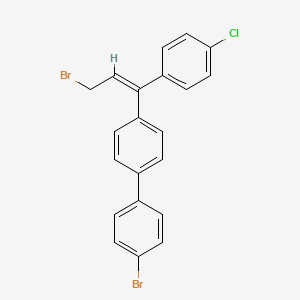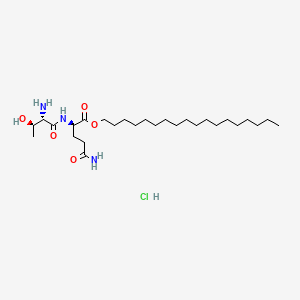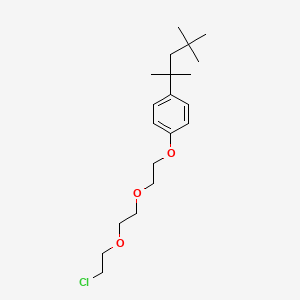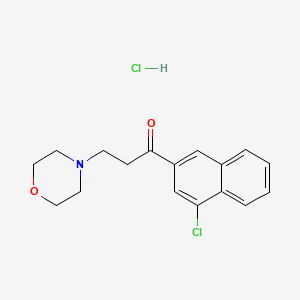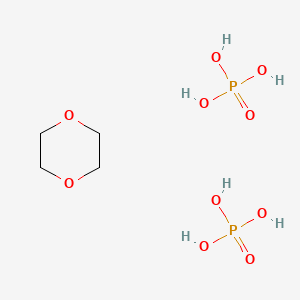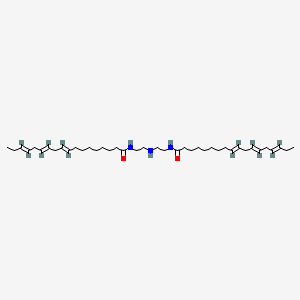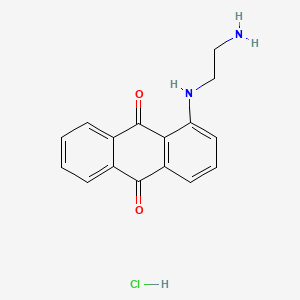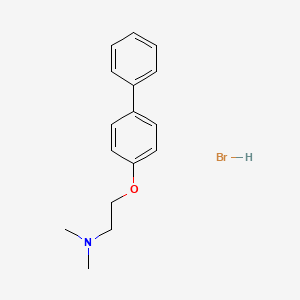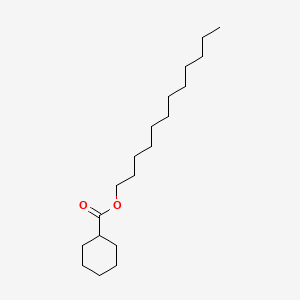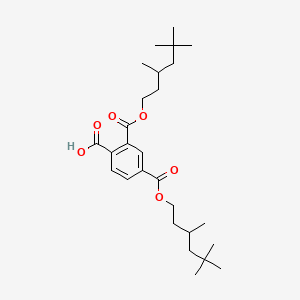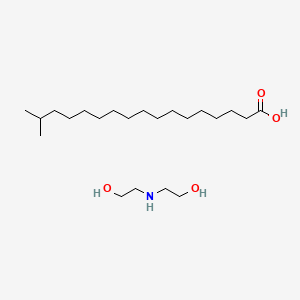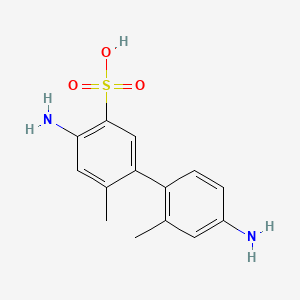
N,N'-Bis((2-bromophenyl)phenylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis((2-bromophenyl)phenylmethyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of two bromophenyl groups and a phenylmethyl group attached to the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis((2-bromophenyl)phenylmethyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 2-bromophenylamine with phenylmethyl isocyanate under mild conditions. This reaction can be carried out in the presence of a catalyst or under catalyst-free conditions in water, which is an environmentally friendly approach .
Industrial Production Methods
Industrial production of N-substituted ureas, including N,N’-Bis((2-bromophenyl)phenylmethyl)urea, often involves the use of phosgene or its derivatives. due to the hazardous nature of phosgene, alternative methods such as the use of carbamoyl chlorides or isocyanates are preferred. These methods are more environmentally friendly and safer .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis((2-bromophenyl)phenylmethyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the bromophenyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new urea derivative with the amine group replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis((2-bromophenyl)phenylmethyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other materials
Wirkmechanismus
The mechanism of action of N,N’-Bis((2-bromophenyl)phenylmethyl)urea involves its interaction with molecular targets such as enzymes or proteins. The bromophenyl groups can form hydrogen bonds or other interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenylmethyl group can also contribute to the binding affinity and specificity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(phenylmethyl)urea: Lacks the bromine atoms, making it less reactive in nucleophilic substitution reactions.
N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Contains trifluoromethyl groups instead of bromophenyl groups, leading to different chemical properties and applications.
Uniqueness
N,N’-Bis((2-bromophenyl)phenylmethyl)urea is unique due to the presence of bromine atoms, which enhance its reactivity and potential for further chemical modifications. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
160807-86-3 |
|---|---|
Molekularformel |
C27H22Br2N2O |
Molekulargewicht |
550.3 g/mol |
IUPAC-Name |
1,3-bis[(2-bromophenyl)-phenylmethyl]urea |
InChI |
InChI=1S/C27H22Br2N2O/c28-23-17-9-7-15-21(23)25(19-11-3-1-4-12-19)30-27(32)31-26(20-13-5-2-6-14-20)22-16-8-10-18-24(22)29/h1-18,25-26H,(H2,30,31,32) |
InChI-Schlüssel |
DPYPSFSAYSVHET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Br)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


